1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate
Overview
Description
1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate is an ionic liquid with the chemical formula C6H11F6N2O2P and a molecular weight of 288.13 g/mol . This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents . It is commonly used in specialty chemical synthesis and as a non-coordinating anion in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate can be synthesized through a multi-step process involving the alkylation of imidazole derivatives. The general synthetic route involves the following steps:
Alkylation of Imidazole: Imidazole is first alkylated with methyl iodide to form 1-methylimidazole.
Methoxylation: The 1-methylimidazole is then reacted with dimethyl sulfate to introduce methoxy groups, resulting in 1,3-dimethoxy-2-methylimidazole.
Anion Exchange: Finally, the 1,3-dimethoxy-2-methylimidazole is treated with hexafluorophosphoric acid to exchange the anion and form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methoxy groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Coordination Chemistry: The hexafluorophosphate anion can coordinate with metal ions, making the compound useful in catalysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can yield halogenated imidazolium salts .
Scientific Research Applications
1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-2-methylimidazolium hexafluorophosphate involves its ability to stabilize reactive intermediates and facilitate various chemical reactions. The hexafluorophosphate anion acts as a non-coordinating anion, which helps in stabilizing cationic intermediates in catalytic processes . The methoxy groups on the imidazolium ring can participate in hydrogen bonding and other interactions, further enhancing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Ethyl-3-methylimidazolium hexafluorophosphate
- 1-Hexyl-3-methylimidazolium hexafluorophosphate
- 1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness
1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate is unique due to its combination of methoxy groups and the hexafluorophosphate anion. This combination provides the compound with high thermal stability, low volatility, and excellent solubility, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1,3-dimethoxy-2-methylimidazol-1-ium;hexafluorophosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2O2.F6P/c1-6-7(9-2)4-5-8(6)10-3;1-7(2,3,4,5)6/h4-5H,1-3H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRQUSXLKTZBJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CN1OC)OC.F[P-](F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F6N2O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746176 | |
Record name | 1,3-Dimethoxy-2-methyl-1H-imidazol-3-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951020-84-1 | |
Record name | 1,3-Dimethoxy-2-methyl-1H-imidazol-3-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (OMe)2MeIm-PF6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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